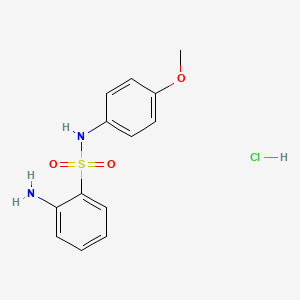

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C13H14N2O3S·HCl It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to an aromatic ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amino group of 4-methoxyaniline attacks the sulfonyl chloride, forming the sulfonamide linkage. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

Acid-Base Reactions

The amino group (−NH₂) undergoes protonation in acidic conditions, forming water-soluble ammonium salts. In alkaline environments, it acts as a nucleophile, participating in reactions such as:

-

Acylation : Reacts with acetylating agents (e.g., acetic anhydride) to form N-acetyl derivatives .

-

Sulfonation : Reacts with chlorosulfonic acid (ClSO₃H) to introduce sulfonyl groups, typically in dichloromethane at −30°C to +30°C .

Table 1: Acid-Base Reaction Conditions and Outcomes

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, 60–70°C, 4–6 hrs | N-Acetyl derivative | ~100% | |

| Sulfonation | ClSO₃H in CH₂Cl₂, −30°C to +30°C | Sulfonated intermediate | 96% |

Nucleophilic Substitution

The amino group facilitates substitution reactions, particularly with electrophiles:

-

Chlorosulfonation : Forms sulfonyl chlorides, which react with ammonia to yield sulfonamides .

-

Reductive Amination : Reacts with aldehydes/ketones under hydrogenation to form secondary amines .

Example Pathway :

Cyclization Reactions

The compound participates in cyclization to form heterocyclic structures:

-

Thiadiazole Formation : Reacts with thiosemicarbazide under acidic conditions to yield 1,3,4-thiadiazole derivatives .

-

Benzoxazole Synthesis : Condenses with 2-aminophenol and aldehydes to form benzoxazoles .

Table 2: Cyclization Reaction Data

| Product Class | Reagents/Conditions | Catalyst | Yield | Source |

|---|---|---|---|---|

| 1,3,4-Thiadiazole | Thiosemicarbazide, H₂SO₄ | None | 72% | |

| Benzoxazole | 2-Aminophenol, aldehyde | Fe₃O₄@SiO₂@Am-PPC-SO₃H | 89% |

Reduction and Oxidation

-

Catalytic Hydrogenation : Reduces nitro groups (if present) to amines using Pd/C or Ru-based catalysts .

-

Oxidative Coupling : Forms disulfide bonds under mild oxidative conditions (e.g., I₂ or H₂O₂) .

Table 3: Bioactive Derivatives and Activities

| Derivative | Target | IC₅₀/Inhibition | Selectivity (CA IX/CA II) | Source |

|---|---|---|---|---|

| 4e | CA IX | 10.93 nM | 142-fold | |

| 11l | HIV-1 CA | EC₅₀ = 0.8 μM | N/A |

Synthetic Optimization

Key parameters for high-yield synthesis:

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antidiabetic Agents

One of the prominent applications of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is its role as an intermediate in the synthesis of sulfonylurea antidiabetic drugs. Sulfonylureas are widely used for managing type II diabetes by stimulating insulin secretion from pancreatic beta cells. The compound is critical in the synthesis of medications such as glipizide, glimepiride, gliquidone, and glibenclamide, which are known for their efficacy in lowering blood glucose levels .

1.2 Alpha-1 Adrenergic Receptor Blockers

The compound also serves as a precursor for the synthesis of selective alpha-1 adrenergic receptor blockers, such as tamsulosin. Tamsulosin is primarily used to treat benign prostatic hyperplasia (BPH) by relaxing muscles in the prostate and bladder neck, thereby improving urine flow. The selective nature of these blockers minimizes side effects related to blood pressure fluctuations, making them preferable for patients with urinary retention issues .

Biochemical Research Applications

2.1 Proteomics and Cell Culture

In biochemical research, this compound is utilized as a biochemical reagent for proteomics studies. Its ability to interact with various proteins makes it valuable for understanding protein functions and interactions within cellular environments . The compound's properties allow researchers to investigate signaling pathways and molecular mechanisms underlying various diseases.

2.2 Analytical Chemistry

The compound is also employed in analytical chemistry for developing assays and methods to detect specific biomolecules. Its sulfonamide functional group can form stable complexes with certain analytes, facilitating their quantification through various spectroscopic techniques .

Synthesis and Chemical Properties

The synthesis of this compound generally involves several steps, including chlorosulfonation and amination reactions. These methods are characterized by their efficiency and yield, making the compound accessible for further pharmaceutical development .

Case Study 1: Development of Antidiabetic Drugs

A study highlighted the synthesis pathway of sulfonylureas from this compound, demonstrating high yields and cost-effectiveness in producing glipizide derivatives. The research emphasized the compound's role in enhancing the therapeutic index of these medications while reducing production costs .

Case Study 2: Tamsulosin Synthesis

Research on tamsulosin production illustrated how this compound serves as a key intermediate. The study reported that using this compound led to improved selectivity and efficacy in treating BPH with fewer cardiovascular side effects compared to non-selective alpha blockers .

作用機序

The mechanism of action of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or therapeutic effects.

類似化合物との比較

Similar Compounds

Sulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.

Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.

Uniqueness

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group on the aromatic ring

生物活性

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H15N2O2S·HCl

- Molecular Weight : 295.79 g/mol

This structure features a sulfonamide group (-SO2NH2), which is crucial for its biological activity, particularly in enzyme inhibition.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thus preventing substrate binding and disrupting essential biochemical pathways. This action is particularly relevant in the context of:

- Antimicrobial Activity : Inhibition of bacterial enzymes.

- Anticancer Activity : Targeting cancer cell proliferation through enzyme modulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 29 | 250 |

| Bacillus subtilis | 31 | 250 |

The presence of the phenolic -OH group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell lysis .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cell lines, such as MDA-MB-468 (breast cancer):

- IC50 values indicate effective cytotoxicity:

- MDA-MB-468: 3.99±0.21μM

Mechanistic studies suggest that this compound may induce cell cycle arrest and activate apoptotic pathways through increased levels of cleaved caspases .

Enzyme Inhibition

This compound has shown inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels, potentially beneficial in neurodegenerative diseases.

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 7.31 |

This activity highlights the potential for developing treatments for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

- Anticancer Studies : In vivo studies demonstrated significant tumor suppression in mice models treated with sulfonamide derivatives .

- Enzyme Inhibition : A series of benzene sulfonamides were evaluated for their inhibitory effects on human carbonic anhydrases, revealing some derivatives with submicromolar activity against these enzymes .

- Antimicrobial Efficacy : Comparative studies showed that certain derivatives exhibited greater antibacterial activity than traditional antibiotics, suggesting a potential alternative in antimicrobial therapy .

特性

IUPAC Name |

2-amino-N-(4-methoxyphenyl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S.ClH/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCUGCAOQWXNGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。